N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two benzyl groups attached to a sulfonamide moiety, along with a nitro group and a methyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N,N-dibenzyl-2-methyl-5-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of N,N-dibenzyl-2-carboxy-5-nitrobenzenesulfonamide.
Scientific Research Applications
N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the benzyl groups may enhance binding affinity through hydrophobic interactions. The nitro group can participate in redox reactions, potentially affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-2-methylbenzenesulfonamide: Lacks the nitro group, which may result in different reactivity and biological properties.
N,N-dibenzyl-5-nitrobenzenesulfonamide: Lacks the methyl group, which may influence its steric and electronic properties.
N,N-dibenzyl-2-methyl-4-nitrobenzenesulfonamide: The position of the nitro group is different, potentially affecting its chemical behavior.
Uniqueness
N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both nitro and methyl groups on the benzene ring, along with the sulfonamide moiety, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-17-12-13-20(23(24)25)14-21(17)28(26,27)22(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRVXQOXPPSIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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